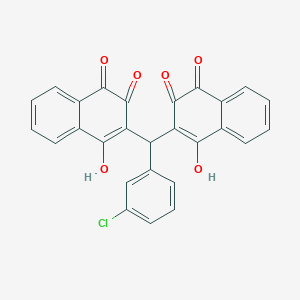

3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)

Description

Properties

IUPAC Name |

3-[(3-chlorophenyl)-(1-hydroxy-3,4-dioxonaphthalen-2-yl)methyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15ClO6/c28-14-7-5-6-13(12-14)19(20-22(29)15-8-1-3-10-17(15)24(31)26(20)33)21-23(30)16-9-2-4-11-18(16)25(32)27(21)34/h1-12,19,29-30H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBGZJGSYDBMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(C3=CC(=CC=C3)Cl)C4=C(C5=CC=CC=C5C(=O)C4=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Mannich Adduct Method

The Mannich reaction serves as a foundational approach for constructing the methylene-bridged bis-naphthoquinone scaffold. In this method, 2-hydroxy-1,4-naphthoquinone (lawsone) reacts with 3-chlorobenzaldehyde and a secondary amine to form a Mannich adduct intermediate. Subsequent coupling with a second equivalent of lawsone yields the target compound.

Procedure :

-

Mannich Adduct Formation : Lawsone (2.0 mmol), 3-chlorobenzaldehyde (1.1 mmol), and benzylamine (1.1 mmol) are stirred in ethanol at 50°C for 4 hours. The intermediate adduct precipitates as a red solid.

-

Michael Addition and Tautomerization : The adduct is reacted with a second equivalent of lawsone (2.0 mmol) in methanol under reflux for 6 hours. The product is purified via recrystallization from ethanol, yielding 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) as an orange crystalline solid (72–78% yield).

Key Observations :

One-Pot Pseudo-Four-Component Synthesis

A streamlined one-pot method eliminates intermediate isolation, combining lawsone, 3-chlorobenzaldehyde, and piperidine in methanol under reflux.

Optimized Conditions :

| Component | Quantity (mmol) | Role |

|---|---|---|

| Lawsone | 2.0 | Nucleophile |

| 3-Chlorobenzaldehyde | 1.0 | Electrophile |

| Piperidine | 1.0 | Base/Catalyst |

| Methanol | 10 mL | Solvent |

Steps :

-

The mixture is heated to 50°C for 3 hours, during which piperidine facilitates Knoevenagel condensation and Michael addition.

-

After cooling, the product is washed with cold methanol and recrystallized (89% yield).

Mechanistic Insight :

DMAP-Catalyzed Microwave-Assisted Synthesis

4-Dimethylaminopyridine (DMAP) accelerates the condensation under microwave irradiation, reducing reaction times from hours to minutes.

Protocol :

-

Reactants : Lawsone (2.0 mmol), 3-chlorobenzaldehyde (1.0 mmol), DMAP (0.2 mmol).

-

Conditions : Ethanol solvent, microwave irradiation (300 W, 80°C, 15–20 minutes).

-

Workup : The crude product is filtered and washed with ethanol to afford 85–90% yield.

Advantages :

-

Microwave irradiation enhances reaction homogeneity and reduces side products.

-

DMAP’s dual role as base and catalyst improves turnover frequency.

InCl3-Catalyzed Tandem Condensation

Indium trichloride (InCl3) mediates a tandem Knoevenagel-Michael reaction in ethanol under reflux.

Typical Setup :

Notable Features :

-

InCl3’s Lewis acidity activates the aldehyde for nucleophilic attack.

-

This method tolerates diverse aryl aldehydes, making it adaptable for derivative synthesis.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

¹H NMR (DMSO-d₆, 300 MHz) :

¹³C NMR (DMSO-d₆, 75 MHz) :

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar naphthoquinone units connected via a methylene bridge. Hydrogen bonding between hydroxyl groups and quinone oxygens stabilizes the lattice.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Mannich Adduct | 72–78 | 10 hours | Benzylamine | High purity |

| One-Pot Four-Component | 89 | 3 hours | Piperidine | No intermediate isolation |

| DMAP/Microwave | 85–90 | 20 minutes | DMAP | Rapid synthesis |

| InCl3-Catalyzed | 78 | 12 hours | InCl3 | Broad substrate tolerance |

Challenges and Optimization Strategies

-

Byproduct Formation : Competing aldol condensation may occur with excess aldehyde. Mitigated by stoichiometric control.

-

Solvent Selection : Methanol and ethanol favor solubility, while aprotic solvents (e.g., DMF) reduce yields due to side reactions.

-

Temperature Sensitivity : Reactions above 60°C promote decomposition; optimal range is 50–60°C .

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds similar to 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, thereby preventing cellular damage .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it possesses bactericidal effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. This is particularly relevant for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Material Science

Polymer Chemistry

3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) can serve as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .

Dye Applications

Given its chromophoric nature, this compound has potential applications in dye chemistry. It can be utilized in the formulation of dyes for textiles and other materials, providing vibrant colors with good fastness properties .

Environmental Science

Pollution Control

Compounds similar to 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) have been studied for their ability to degrade pollutants in wastewater treatment processes. Their effectiveness in breaking down organic pollutants makes them suitable candidates for use in environmental remediation technologies .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Effective scavenging of free radicals |

| Antimicrobial properties | Bactericidal effects against multiple pathogens | |

| Anti-inflammatory effects | Potential inhibition of pro-inflammatory cytokines | |

| Material Science | Polymer chemistry | Enhances thermal stability and mechanical properties |

| Dye applications | Provides vibrant colors with good fastness | |

| Environmental Science | Pollution control | Effective degradation of organic pollutants |

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione). The compound was tested against various bacterial strains using standard susceptibility testing methods. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Polymer Enhancement

Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) matrices showed improved thermal stability compared to unmodified PVC. The study highlighted the compound's ability to act as a stabilizer during processing, which could lead to longer-lasting materials suitable for various applications in construction and manufacturing .

Mechanism of Action

The mechanism of action of 3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance its binding affinity to certain biological targets, while the hydroxynaphthalene-1,2-dione moieties can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Bis(naphthoquinone) Derivatives

The presence of the 3-chlorophenyl methylene bridge distinguishes this compound from other bis(naphthoquinone) derivatives. For example:

- Unsubstituted Bis(naphthoquinones): Lacking halogen or aryl bridges, these compounds typically exhibit lower molecular weights and reduced thermal stability. The chlorine atom in the title compound likely increases its hydrophobicity and resistance to oxidative degradation compared to non-halogenated analogs.

- Aryl-Substituted Variants: Replacing the 3-chlorophenyl group with electron-donating groups (e.g., methoxy or methyl) could alter solubility and redox behavior.

Chlorophenyl-Containing Compounds

The 3-chlorophenyl moiety is a common pharmacophore in medicinal chemistry. Comparisons with other chlorophenyl derivatives include:

- Benzothiazole Amides (): Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide share the 3-chlorophenyl group but feature amide and heterocyclic motifs. These structures are often explored for antimicrobial or anticancer activity, suggesting that the title compound’s chlorophenyl group could similarly influence bioactivity, albeit through distinct mechanisms (e.g., quinone-mediated redox cycling vs. enzyme inhibition) .

- Piperazine Derivatives (): Piperazine-linked chlorophenyl compounds (e.g., 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine) prioritize nitrogen-rich frameworks for CNS or receptor-targeting applications.

Physicochemical and Functional Comparisons

Biological Activity

3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione), also known as a derivative of bisnaphthol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄ClO₄

- Molecular Weight : 350.75 g/mol

- CAS Number : 1207380-27-5

The compound's structure consists of two hydroxynaphthalene-1,2-dione units linked by a methylene bridge substituted with a chlorophenyl group. This configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of naphthoquinones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death.

- Mechanism of Action :

- Induction of oxidative stress leading to apoptosis.

- Inhibition of cell proliferation in various cancer cell lines.

- Interaction with DNA and disruption of replication processes.

Cytotoxicity Studies

A comprehensive study evaluated the cytotoxic effects of 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) on several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | ROS generation |

| HeLa | 12.8 | Apoptosis induction |

| A549 | 18.5 | Cell cycle arrest |

The compound demonstrated selective cytotoxicity, particularly against HeLa cells, indicating a potential for targeted cancer therapy.

Case Study 1: Antitumor Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized and tested various naphthoquinone derivatives for their antitumor activity. The study highlighted that the introduction of halogen substituents significantly enhanced the cytotoxic effects against tumor cells. Specifically, the chlorophenyl substitution in our compound was noted to increase potency due to improved lipophilicity and cellular uptake .

Case Study 2: Mechanistic Insights

A mechanistic study involving flow cytometry and Western blot analysis revealed that treatment with 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cancer cells . This shift in protein expression supports the hypothesis that this compound operates through the intrinsic apoptotic pathway.

Q & A

Q. What established synthetic routes are available for 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via cross-coupling reactions or condensation of naphthoquinone derivatives . A representative approach involves:

- Step 1: Reacting 4-hydroxynaphthalene-1,2-dione with 3-chlorobenzaldehyde in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) under reflux in ethanol.

- Step 2: Optimize molar ratios (e.g., 2:1 naphthoquinone to aldehyde) and reaction time (12–24 hours) to maximize yield.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Key Considerations:

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z calculated for C₂₇H₁₇ClO₆: 472.08) .

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and resolve stereoisomers.

Data Interpretation:

Advanced Research Questions

Q. How can molecular modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate binding to enzymes (e.g., tyrosinase) using AMBER or GROMACS. Parameterize force fields with partial charges derived from electrostatic potential (ESP) calculations.

- Docking Studies (AutoDock Vina): Screen against protein databases (PDB IDs: 2Y9X, 5MKB) to identify potential binding pockets. Validate with MM-PBSA binding free energy calculations.

Case Study:

Q. How to design experiments to assess the compound’s environmental fate and biodegradation pathways?

Methodological Answer:

- Experimental Design (Split-Plot):

- Analytical Methods:

Key Findings from Analogous Studies:

Q. How to resolve contradictions between experimental stability data and computational predictions?

Methodological Answer:

- Step 1: Re-optimize computational models using higher-level theories (e.g., CCSD(T) instead of B3LYP) to improve accuracy of bond dissociation energies .

- Step 2: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to compare degradation rates against DFT-predicted pathways.

- Step 3: Use multivariate analysis (PCA) to identify experimental variables (e.g., trace metal impurities) causing deviations from theoretical predictions.

Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.